4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide
Overview
Description
4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide, also known as 4-Amino-2-(trifluoromethyl)phenoxybenzenesulfonamide (4-A2TPMBS), is a synthetic organic compound and a member of the sulfonamide family. It is a white crystalline solid that is soluble in water and has a molecular weight of 396.41 g/mol. 4-A2TPMBS has a variety of applications in the fields of medicinal chemistry, medicinal biochemistry, and pharmaceutical sciences. It has been used in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and anticonvulsants. In addition, 4-A2TPMBS has been used in the synthesis of novel compounds with potential therapeutic applications.
Scientific Research Applications
Polyimide Synthesis for Microelectronics
This compound is utilized in the synthesis of fluorinated polyimides which are essential in the microelectronics industry . These polyimides offer a balance between high transparency, thermal properties, and organosolubility, making them suitable for applications such as printed circuit boards, flexible displays, ultra-thin solar cells, and 5G communication devices .
Optical Transparency in Engineering Plastics
The incorporation of 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide into polyimides results in materials with excellent optical transparency . This property is highly desirable for advanced technologies that require clear and durable plastics, such as lenses and aerospace materials .
Thermal Stability Enhancement
Polyimides synthesized with this compound demonstrate enhanced thermal stability, with glass transition temperatures ranging from 215–265°C and weight-loss temperatures above 525°C . This makes them suitable for high-temperature applications in industries like aerospace, where materials must withstand extreme conditions .
Organic Solubility for Processability
The presence of 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide in polyimides significantly improves their solubility in common organic solvents . This trait is crucial for the processability of plastics, allowing for easier shaping and molding in industrial manufacturing processes .
Dielectric Properties for Electronic Applications
Polyimides containing this compound exhibit lower dielectric constants, which is beneficial for electronic applications where materials with low dielectric loss are required . This property is particularly important in the insulation of electrical components and in enhancing the performance of electronic devices .
Moisture Resistance for Durability
The introduction of 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide into polyimides leads to lower moisture absorption . This increases the durability of materials used in environments where exposure to moisture is a concern, such as in outdoor applications or in regions with high humidity .
Mechanism of Action
Target of Action
It is known that the compound is a trifluoromethyl-substituted diamine monomer , which suggests it may interact with various biological targets.
Mode of Action
The compound is prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .
Result of Action
It is known that the compound is used in the synthesis of fluorinated polyimides , which have applications in the microelectronics industry due to their excellent thermal stabilities and balanced mechanical and electric properties .
properties
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-19-23(20,21)11-5-3-10(4-6-11)22-13-7-2-9(18)8-12(13)14(15,16)17/h2-8,19H,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJRYZVFHYMLDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167902 | |
Record name | 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide | |
CAS RN |
1858251-99-6 | |
Record name | 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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